molecular formula C9H12ClNO B13814632 2'-aminomethylacetophenone HCL

2'-aminomethylacetophenone HCL

Cat. No.: B13814632
M. Wt: 185.65 g/mol
InChI Key: RKGOEYSDNDONIZ-UHFFFAOYSA-N
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Description

2'-Aminomethylacetophenone HCl is a hydrochloride salt derivative of acetophenone featuring an aminomethyl (-CH2NH2) substituent at the 2' position of the aromatic ring. This compound is of interest in pharmaceutical and organic synthesis due to its primary amine functionality, which enhances reactivity in coupling reactions and salt formation.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-[2-(aminomethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5H,6,10H2,1H3;1H

InChI Key

RKGOEYSDNDONIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-aminomethylacetophenone hydrochloride typically involves the reaction of acetophenone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of 2’-aminomethylacetophenone hydrochloride can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Aminomethylacetophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 2’-aminomethylacetophenone hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound can also act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural differences and molecular characteristics between 2'-aminomethylacetophenone HCl and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
2'-Methoxyacetophenone C9H10O2 150.17 Methoxy (-OCH3) at 2' Ketone, Ether
2'-Hydroxy-5'-methoxyacetophenone C9H10O3 166.17 Hydroxy (-OH) at 2', Methoxy at 5' Ketone, Phenol, Ether
Methyl (2S)-2-amino-2-(4-bromophenyl)acetate HCl C9H11BrClNO2 280.54 Bromine at 4', amino ester Ester, Amine (HCl salt), Halogen
2'-Aminomethylacetophenone HCl (Hypothetical) C9H12ClNO* ~185.65* Aminomethyl (-CH2NH2) at 2' Ketone, Primary amine (HCl salt)

*Hypothetical formula and weight estimated based on structural analogs.

Key Observations :

  • The primary amine in 2'-aminomethylacetophenone HCl (as an HCl salt) improves water solubility relative to non-ionic analogs like 2'-methoxyacetophenone. This property is critical in pharmaceutical formulations.

Key Observations :

  • 2'-Methoxyacetophenone exhibits moderate oral toxicity (H302), while amino-containing analogs like 2'-aminomethylacetophenone HCl may pose additional risks (e.g., skin/eye irritation due to the HCl salt).

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural identity of 2'-aminomethylacetophenone HCl?

  • Methodology :

  • HPLC : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Compare retention times against known standards.
  • NMR Spectroscopy : Perform 1H^1H- and 13C^13C-NMR to confirm the presence of the aminomethyl group (δ ~3.5–4.0 ppm for CH2_2-NH2_2) and aromatic protons (δ ~7.0–8.0 ppm). Cross-reference with PubChem CID 2723597 (for hydrochloride salts) .
  • Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak (expected m/z: 171.62 for C8 _8H10 _{10}ClNO) .
    • Data Table :
ParameterValue (2'-Aminomethylacetophenone HCl)Reference
CAS Number5468-37-1
Molecular FormulaC8 _8H10 _{10}ClNO
Molecular Weight171.62 g/mol

Q. How should researchers handle solubility challenges for 2'-aminomethylacetophenone HCl in aqueous buffers?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (as a stock solution) followed by dilution in PBS (pH 7.4). If precipitation occurs, consider co-solvents like ethanol (<5% v/v).
  • pH Adjustment : The hydrochloride salt is typically soluble in acidic conditions (pH < 5). For neutral/basic pH, use surfactants (e.g., Tween-80) to enhance solubility.
  • Validation : Confirm stability via UV-Vis spectroscopy (monitor absorbance at 280 nm over 24 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 2'-aminomethylacetophenone HCl derivatives?

  • Methodology :

  • Cross-Database Validation : Compare NMR and IR spectra with entries in PubChem , ECHA , and supplier SDS (e.g., Thermo Scientific ).
  • Controlled Replication : Synthesize the compound under standardized conditions (e.g., inert atmosphere, controlled temperature) to minimize variability.
  • Impurity Profiling : Use LC-MS to identify by-products (e.g., unreacted starting materials or oxidation products) that may skew spectral interpretations .

Q. What experimental design strategies optimize the synthesis of 2'-aminomethylacetophenone HCl while minimizing by-products?

  • Methodology :

  • DOE (Design of Experiments) : Vary parameters (temperature, reaction time, stoichiometry of HCl) to identify optimal conditions. For example, excess HCl may improve salt formation but risk hydrolysis .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Purification : Employ recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, eluent: CH2 _2Cl2 _2/MeOH) to isolate the pure hydrochloride salt .

Q. How can researchers validate the stability of 2'-aminomethylacetophenone HCl under long-term storage conditions?

  • Methodology :

  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and mass spectrometry.
  • Moisture Control : Use desiccants (silica gel) in sealed containers. Avoid exposure to light (store in amber vials).
  • Data Correlation : Compare results with stability profiles of structurally similar compounds (e.g., 2-aminoacetophenone HCl ).

Methodological Notes

  • References to Key Databases : Always cross-check chemical identifiers (CAS, molecular formula) with authoritative sources like PubChem and ECHA to avoid misidentification.
  • Safety Protocols : Follow guidelines for handling hydrochloride salts (e.g., use fume hoods, wear PPE) as outlined in supplier SDS .

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